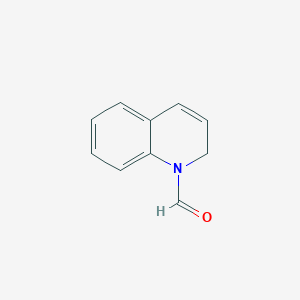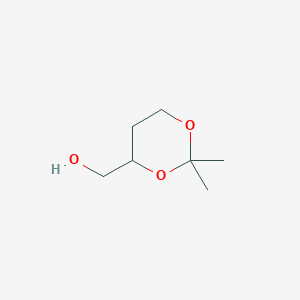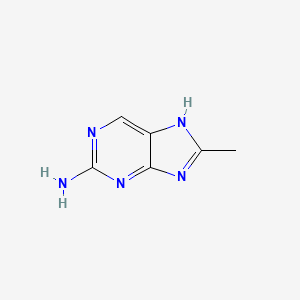![molecular formula C6H6N4O B11922764 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol is an organic compound belonging to the class of pyrrolopyrimidines. This compound consists of a pyrrole ring fused to a pyrimidine ring, with an amino group at the 4-position and a hydroxyl group at the 6-position. Pyrrolopyrimidines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol typically involves the cyclization of appropriate precursors. One common method includes the condensation of a pyrrole derivative with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The purification process may involve crystallization or chromatographic techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone derivative.
Reduction: The amino group at the 4-position can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-one.
Reduction: Formation of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-amine.
Substitution: Formation of various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5H-pyrrolo[2,3-d]pyrimidin-6-ol
- 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ol
- 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-5-ol
Uniqueness
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the hydroxyl group at the 6-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol |
InChI |
InChI=1S/C6H6N4O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H,(H2,7,8,9) |
InChI-Schlüssel |
NKTNLWRCZLAWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=C1N=CN=C2N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


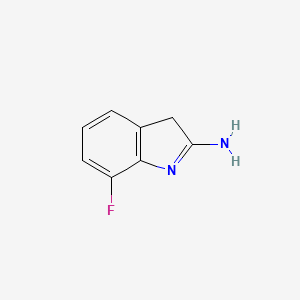

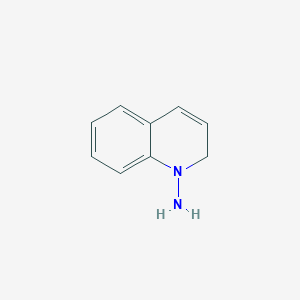

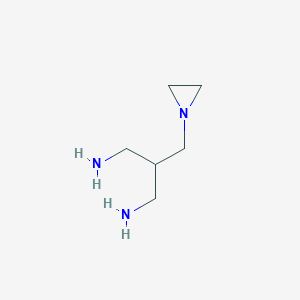

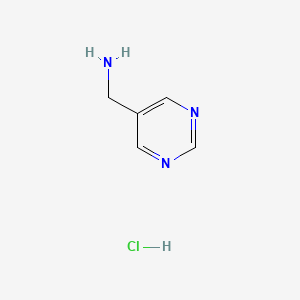
![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)
